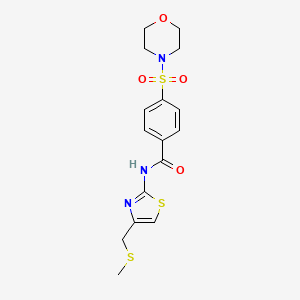

N-(4-((methylthio)methyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Description

N-(4-((methylthio)methyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic thiazole derivative featuring a benzamide core substituted with a morpholinosulfonyl group at the para position and a (methylthio)methyl moiety on the thiazole ring. This compound is of interest due to its structural similarity to bioactive molecules targeting enzymes, cytokines, or receptors .

Properties

IUPAC Name |

N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S3/c1-24-10-13-11-25-16(17-13)18-15(20)12-2-4-14(5-3-12)26(21,22)19-6-8-23-9-7-19/h2-5,11H,6-10H2,1H3,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOGAUJRTLPKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-((methylthio)methyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, with the chemical formula C16H19N3O4S3, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a methylthio group and a morpholinosulfonyl group linked to a benzamide moiety. Its structural characteristics contribute to its reactivity and biological activity profile.

| Property | Value |

|---|---|

| Molecular Formula | C16H19N3O4S3 |

| Molecular Weight | 439.55 g/mol |

| IUPAC Name | N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |

Antimicrobial Properties

Research indicates that N-(4-((methylthio)methyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in several preclinical models. It appears to modulate inflammatory cytokine production, potentially through inhibition of NF-kB signaling pathways. This suggests a role in treating chronic inflammatory conditions.

Antitumor Activity

N-(4-((methylthio)methyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has been investigated for its antitumor effects, particularly in solid tumors. Studies indicate that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G2/M phase.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Histone Demethylases Inhibition : Preliminary studies suggest that it may inhibit histone demethylases, impacting gene expression related to cancer progression.

- Cytokine Modulation : It may alter the levels of pro-inflammatory cytokines, thereby influencing immune responses.

Case Studies and Research Findings

Several studies have explored the efficacy of N-(4-((methylthio)methyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide:

-

Antimicrobial Efficacy :

- A study screened the compound against E. coli and S. aureus, showing significant inhibition zones compared to controls.

-

Anti-inflammatory Activity :

- In a murine model of arthritis, treatment with the compound resulted in reduced swelling and lower levels of inflammatory markers (e.g., TNF-alpha).

-

Antitumor Studies :

- A recent publication reported that the compound significantly reduced tumor size in xenograft models of breast cancer, with mechanisms involving apoptosis induction and cell cycle arrest.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on molecular formula.

Key Observations:

Bromophenyl substituents (e.g., 2D291) increase hydrophobicity, favoring interactions with lipophilic enzyme pockets .

Sulfonyl Group Variations: Morpholinosulfonyl (target and 4i) offers better solubility compared to piperidinylsulfonyl (2D291) due to the oxygen atom in the morpholino ring . Ethylsulfonyl () lacks cyclic structure, reducing hydrogen-bonding capacity but increasing metabolic stability .

Computational and Docking Insights

- Binding Affinity: Using Glide XP (), the morpholino group’s hydrogen bonds and hydrophobic enclosure by the (methylthio)methyl group could enhance binding compared to non-cyclic sulfonamides .

- Bio-layer Interferometry : ’s methodology could quantify the target’s binding kinetics to proteins like kinases or cytokine receptors, comparing favorably to ethylsulfonyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.